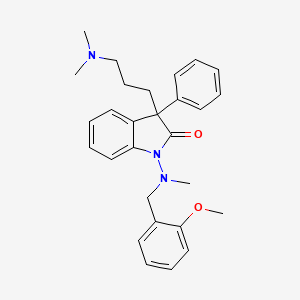
3-(3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone is a complex organic compound with a unique structure that includes a dimethylamino group, a methoxybenzyl group, and a phenyl group attached to an indolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached via a reductive amination reaction involving o-methoxybenzaldehyde and a suitable amine.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable purification techniques.
化学反应分析
Types of Reactions
3-(3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents onto the indolinone core.
Common Reagents and Conditions
Oxidizing Agents: DDQ, potassium permanganate, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Solvents: Dichloromethane, ethanol, etc.
Catalysts: Palladium on carbon, platinum oxide, etc.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with DDQ can lead to the removal of methoxybenzyl protecting groups, while reduction with sodium borohydride can yield reduced derivatives of the compound.
科学研究应用
3-(3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Gene Expression Modulation: The compound can influence the expression of specific genes, resulting in altered cellular functions.
相似化合物的比较
Similar Compounds
- **3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone
- **3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone
Uniqueness
3-(3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
属性
CAS 编号 |
33391-27-4 |
|---|---|
分子式 |
C28H33N3O2 |
分子量 |
443.6 g/mol |
IUPAC 名称 |
3-[3-(dimethylamino)propyl]-1-[(2-methoxyphenyl)methyl-methylamino]-3-phenylindol-2-one |
InChI |
InChI=1S/C28H33N3O2/c1-29(2)20-12-19-28(23-14-6-5-7-15-23)24-16-9-10-17-25(24)31(27(28)32)30(3)21-22-13-8-11-18-26(22)33-4/h5-11,13-18H,12,19-21H2,1-4H3 |
InChI 键 |
GSGNIJLOVQBZPK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=CC=C3OC)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


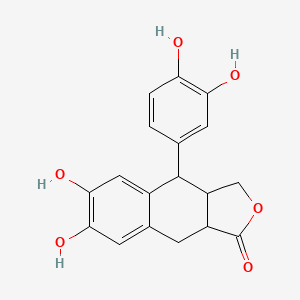
![4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B12008296.png)
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B12008302.png)
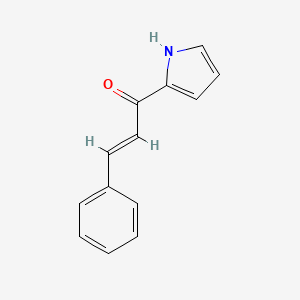

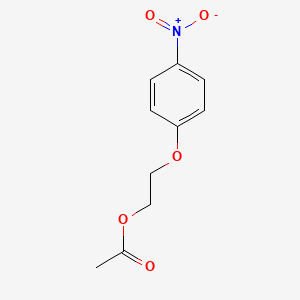
![3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008315.png)
![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B12008318.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}dodecanehydrazide](/img/structure/B12008338.png)
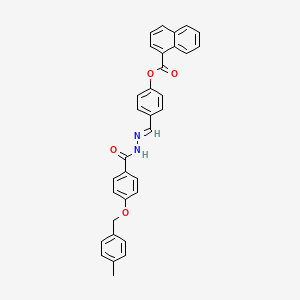
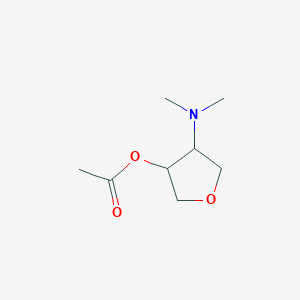
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12008356.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B12008360.png)
